molecular formula C26H26N4O3S B424200 5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 578748-31-9

5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B424200
CAS No.: 578748-31-9
M. Wt: 474.6g/mol
InChI Key: RPTQWKLVSCJYQT-XQNSMLJCSA-N
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Description

5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidine ring, and a piperazine derivative. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

578748-31-9

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6g/mol

IUPAC Name

(5E)-5-[(1-ethylindol-3-yl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H26N4O3S/c1-2-27-17-19(21-10-6-7-11-22(21)27)16-23-25(32)30(26(33)34-23)18-24(31)29-14-12-28(13-15-29)20-8-4-3-5-9-20/h3-11,16-17H,2,12-15,18H2,1H3/b23-16+

InChI Key

RPTQWKLVSCJYQT-XQNSMLJCSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 1-ethylindole with an aldehyde to form the indole derivative.

    Cyclization: The next step involves the cyclization of the indole derivative with a thiazolidine precursor under acidic or basic conditions.

    Substitution: The final step includes the substitution of the thiazolidine ring with a piperazine derivative, often facilitated by a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of cellular processes and signaling pathways.

Medicine

In medicine, 5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of new materials and chemical products. Its unique properties can enhance the performance of various industrial processes and products.

Mechanism of Action

The mechanism of action of 5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-methylindol-3-yl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione
  • (5E)-5-[(1-ethylindol-3-yl)methylidene]-3-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of 5-[(1-ethyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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